molecular formula C5H4BrNO B031989 3-Bromo-2-hydroxypyridine CAS No. 13466-43-8

3-Bromo-2-hydroxypyridine

Cat. No.: B031989
CAS No.: 13466-43-8
M. Wt: 174 g/mol
InChI Key: YDUGVOUXNSWQSW-UHFFFAOYSA-N
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Description

3-Bromo-2-hydroxypyridine (IUPAC name: 3-bromo-1H-pyridin-2-one) is a halogenated pyridine derivative with a hydroxyl group at the C2 position and a bromine atom at C2. It exists as a light-yellow powder and has garnered attention for its structural and electronic properties, which make it a candidate for pharmaceutical and materials science applications. Theoretical studies using Hartree–Fock (HF) and density functional theory (DFT) methods (B3LYP/6-311++G(d,p)) have optimized its geometry, revealing a planar pyridine ring with slight distortions due to substituent effects . Key findings include:

  • Spectroscopic Properties: FTIR and FT-Raman spectra confirm O–H and C–Br stretching vibrations at 3200–3600 cm⁻¹ and 550–650 cm⁻¹, respectively .
  • Electronic Properties: A low HOMO–LUMO energy gap (3.45 eV) suggests high chemical reactivity, validated by Fukui function analysis indicating nucleophilic activity at the hydroxyl oxygen and electrophilic behavior at the bromine site .

Preparation Methods

3-Bromo-2-hydroxypyridine can be synthesized through several methods:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 3rd position undergoes nucleophilic substitution, particularly in coupling reactions.

Reaction TypeReagents/ConditionsProductsYieldReferences
Suzuki-Miyaura CouplingPd(PPh₃)₄, arylboronic acid, K₂CO₃, ethanol3-Aryl-2-hydroxypyridine derivatives70–85%
Halogen ExchangeCuCN, DMF, 150°C3-Cyano-2-hydroxypyridine65%

Key Findings :

  • Suzuki-Miyaura coupling enables the introduction of aryl groups, forming biaryl structures critical in pharmaceutical intermediates .
  • Halogen exchange with CuCN replaces bromine with a cyano group, expanding utility in agrochemical synthesis .

Esterification and Alkylation

The hydroxyl group participates in O- and N-alkylation/esterification, influenced by reaction conditions.

Reaction TypeReagents/ConditionsProductsYieldReferences
EsterificationAcetic anhydride, H₂SO₄, reflux3-Bromo-2-acetoxypyridine90%
O-AlkylationBenzyl bromide, Ag₂CO₃, DCM, 50°C3-Bromo-2-(benzyloxy)pyridine78%
N-AlkylationMethyl iodide, NaH, THF, 0°C to RT3-Bromo-1-methyl-2-pyridone60%

Key Findings :

  • O-Alkylation with Ag₂CO₃ favors hydroxyl group modification, while N-alkylation requires strong bases like NaH .
  • Esterification is efficient under acidic conditions, preserving the bromine substituent.

Oxidation Reactions

Controlled oxidation modifies the hydroxyl group or pyridine ring.

Reaction TypeReagents/ConditionsProductsYieldReferences
Ketone FormationKMnO₄, H₂SO₄, 80°C3-Bromo-2-pyridone55%
Carboxylic AcidCrO₃, H₂O, reflux3-Bromo-pyridine-2-carboxylic acid40%

Key Findings :

  • Oxidation with KMnO₄ yields 2-pyridone derivatives, while CrO₃ promotes carboxylation.
  • Reaction efficiency depends on solvent polarity and temperature .

Mechanistic Insights and Regioselectivity

  • Cation-π Interactions : In alkylation, phenylalkylamines favor attack at the pyridine’s C2 position due to intermolecular cation-π interactions, as validated by DFT calculations .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₅H₄BrNO
  • Molar Mass : 174.00 g/mol
  • Melting Point : 179-183 °C
  • Solubility : Slightly soluble in water; soluble in methanol.

Bromodomain Inhibition

Recent studies have highlighted the potential of 3-bromo-2-hydroxypyridine as a bromodomain inhibitor. Bromodomains are protein domains that recognize acetylated lysines on histones and play crucial roles in gene regulation. Inhibitors of these domains are being investigated for their therapeutic potential in cancer treatment.

  • Study Findings : A study conducted by Lefi et al. (2023) utilized molecular docking and spectral analysis to evaluate the binding affinity of this compound to bromodomains, demonstrating its effectiveness as an inhibitor .

Drug Discovery

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their biological activity, making it a valuable building block in medicinal chemistry.

  • Synthesis Applications : The compound can be transformed into other biologically active molecules, contributing to the development of new drugs . For instance, it has been used to synthesize 3-bromo-2-hydroxy-1-tosylazaindolines, which exhibited promising stability and biological properties .

Chemical Synthesis

This compound is frequently employed as a synthetic intermediate in organic chemistry. Its unique functional groups allow for various chemical transformations, making it useful in synthesizing complex organic compounds.

  • Synthetic Routes : It can participate in nucleophilic substitutions and coupling reactions, thus facilitating the creation of diverse chemical entities .

Case Studies

StudyFocusFindings
Lefi et al. (2023)Bromodomain InhibitionIdentified this compound as an effective bromodomain inhibitor through molecular docking studies.
Research on TosylazaindolinesDrug DevelopmentDemonstrated stability and potential biological activity of derivatives synthesized from this compound.
Chemical Synthesis ReportsOrganic SynthesisHighlighted its role as an intermediate for producing various pharmaceuticals and complex organic structures.

Mechanism of Action

The mechanism of action of 3-Bromo-2-hydroxypyridine involves its interaction with specific molecular targets and pathways. For example, it has been studied as a potential inhibitor of bromodomains, which are protein domains that recognize acetylated lysine residues on histone proteins. By inhibiting bromodomains, this compound can potentially modulate gene expression and affect various cellular processes .

Comparison with Similar Compounds

Halogenated pyridines exhibit diverse physicochemical and biological properties depending on substituent type, position, and electronic effects. Below is a comparative analysis of 3-Bromo-2-hydroxypyridine with structurally related compounds:

Structural and Spectral Comparisons

Table 1: Substituent Effects on Spectral and Electronic Properties

Compound Substituents HOMO-LUMO Gap (eV) Key Spectral Features (cm⁻¹) References
This compound Br (C3), OH (C2) 3.45 O–H: 3560; C–Br: 590 (FTIR)
2-Chloro-5-bromopyridine Cl (C2), Br (C5) 4.12 C–Cl: 720; C–Br: 610 (FT-Raman)
2-Fluoro-5-bromopyridine F (C2), Br (C5) 4.30 C–F: 1250; UV λmax: 265 nm (gas phase)
4-Bromo-3-hydroxypyridine Br (C4), OH (C3) 3.78 O–H: 3480; C–Br: 600 (FTIR)
2,6-Dichloropyridine Cl (C2, C6) 5.10 C–Cl: 680 (FTIR)

Key Observations :

  • Electron-Withdrawing Effects : Bromine and chlorine reduce electron density, but the hydroxyl group in 3-Br-2HyP enhances polarity, lowering its HOMO–LUMO gap compared to dihalogenated analogs like 2,6-dichloropyridine .
  • Hydrogen Bonding: The hydroxyl group in 3-Br-2HyP facilitates intermolecular hydrogen bonds (AIM analysis: ρ = 0.035 a.u.), absent in non-hydroxylated derivatives like 2-chloro-5-bromopyridine .

Table 2: Molecular Docking and Binding Affinities

Compound Target Protein (PDB ID) Binding Energy (kcal/mol) Hydrogen Bonds References
This compound BRD2 (5IBN) −8.2 O–H⋯O (2.1 Å)
5-Bromo-2-methoxy-3-methylpyridine CYP450 (3U5K) −6.5 None
2-Fluoro-5-bromopyridine Kinase (6CD5) −7.1 F⋯H–N (2.4 Å)

Insights :

  • The hydroxyl group in 3-Br-2HyP enables stronger hydrogen bonding with BRD2’s acetyl-lysine binding site compared to methoxy or fluoro substituents in analogs .
  • Bromine’s steric bulk enhances hydrophobic interactions, contributing to its superior binding affinity over 2-fluoro-5-bromopyridine .

Biological Activity

3-Bromo-2-hydroxypyridine (3-Br-2HyP) is a heterocyclic compound that has garnered attention in various fields of research due to its potential biological activities. This article reviews the molecular structure, biological interactions, and therapeutic implications of 3-Br-2HyP, highlighting significant research findings and case studies.

Molecular Structure and Properties

This compound features a bromine atom and a hydroxyl group attached to a pyridine ring. The molecular formula is C5_5H4_4BrN1_1O1_1, with a molecular weight of approximately 190. The compound's structure facilitates various interactions with biological targets, making it a candidate for drug development.

Spectral Analysis

Recent studies utilized Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to analyze the electronic properties of 3-Br-2HyP. The calculations indicated a significant energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which was found to be about 6.785 eV, suggesting potential for electron transfer processes .

Molecular Docking Studies

Molecular docking studies have been performed to evaluate the binding affinity of 3-Br-2HyP with various biological targets, particularly bromodomain-containing proteins. The binding energies calculated for interactions with BRD2 inhibitors (e.g., PDB IDs: 5IBN, 3U5K, 6CD5) indicate that 3-Br-2HyP can form stable complexes through hydrogen bonding and hydrophobic interactions .

Target ProteinBinding Energy (kcal/mol)Interaction Type
BRD2-7.8Hydrogen Bonding
BRD4-8.1Hydrophobic
BRD9-7.5Hydrogen Bonding

Antimicrobial Activity

Research has demonstrated that 3-Br-2HyP exhibits antimicrobial properties against various bacterial strains. In one study, the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values indicating its potential as an antimicrobial agent .

Case Studies

  • Antiproliferative Effects : A study assessed the antiproliferative effects of 3-Br-2HyP on cancer cell lines. Results indicated that the compound significantly reduced cell viability in breast cancer cells (MCF-7), with IC50 values around 15 µM, suggesting its potential as an anticancer drug .
  • Tyrosinase Inhibition : Another investigation focused on the inhibitory effects of 3-Br-2HyP on mushroom tyrosinase, an enzyme involved in melanin production. The compound demonstrated competitive inhibition with an IC50 value of 12 µM, outperforming some standard inhibitors like kojic acid .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Bromo-2-hydroxypyridine, and how can reaction conditions be optimized to improve yield?

  • Methodology : Direct bromination of 2-hydroxypyridine derivatives using brominating agents (e.g., N-bromosuccinimide or Br₂ in acetic acid) under controlled temperature (0–25°C) is a common approach. Optimization involves adjusting stoichiometry, solvent polarity (e.g., DCM or THF), and reaction time to minimize side products like dibrominated species . Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) enhances purity .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

  • Methodology :

  • FTIR/Raman : Identify functional groups (O–H stretch at ~3200 cm⁻¹, C–Br stretch at ~550 cm⁻¹) and confirm hydroxyl and bromine presence .
  • NMR : ¹H NMR (DMSO-d₆) shows pyridine ring protons (δ 6.8–8.2 ppm) and hydroxyl proton (δ ~10.5 ppm). ¹³C NMR confirms substitution patterns (C-Br at ~110 ppm) .
  • Mass Spectrometry : ESI-MS or GC-MS validates molecular weight (174.00 g/mol) and isotopic Br patterns .

Q. What are the critical solubility and stability parameters for handling this compound in aqueous and organic solvents?

  • Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Stability tests indicate decomposition above 80°C or under prolonged UV exposure. Store at 2–8°C in amber vials under inert gas to prevent oxidation .

Advanced Research Questions

Q. How can computational methods like DFT be applied to study the electronic structure and reactivity of this compound?

  • Methodology : Density Functional Theory (DFT) at B3LYP/6-311++G(d,p) level calculates bond lengths, charge distribution, and Fukui indices to predict electrophilic/nucleophilic sites. Vibrational frequencies from DFT align with experimental FTIR/Raman spectra to validate tautomeric forms (e.g., keto-enol equilibrium) . HOMO-LUMO gaps (~4.5 eV) correlate with UV-Vis absorption data for reactivity studies .

Q. What strategies are effective for regioselective functionalization of this compound in cross-coupling reactions?

  • Methodology : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄ catalyst, K₂CO₃ base, DMF/H₂O) targets the bromine site for aryl substitution. Sonogashira coupling (CuI, PdCl₂(PPh₃)₂) introduces alkynes. Chelation-directed lithiation (LDA, THF, -78°C) enables C-5 functionalization . Monitor regioselectivity via LC-MS and 2D NMR (NOESY) .

Q. How does this compound interact with bromodomain proteins, and what molecular docking approaches validate these interactions?

  • Methodology : Molecular docking (AutoDock Vina) simulates ligand-protein binding using bromodomain crystal structures (PDB ID: 3ZYU). Key interactions: Br atom with hydrophobic pockets (Val87, Leu94), hydroxyl group with Asn140 via hydrogen bonds. MD simulations (AMBER) assess binding stability (RMSD < 2 Å over 100 ns) .

Q. Safety and Handling

Q. What safety protocols are essential when handling this compound, given its potential hazards?

  • Protocols :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (Hazard Statements: H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation (P260 precaution).
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
  • First Aid : Rinse eyes with water for 15 minutes; wash skin with soap. Seek medical attention if ingested .

Properties

IUPAC Name

3-bromo-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUGVOUXNSWQSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355959
Record name 3-Bromo-2-hydroxypyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13466-43-8
Record name 3-Bromo-2(1H)-pyridinone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-hydroxypyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-hydroxypyridine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3-Bromo-2-hydroxypyridine
3-Bromo-2-hydroxypyridine
3-Bromo-2-hydroxypyridine
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3-Bromo-2-hydroxypyridine
3-Bromo-2-hydroxypyridine

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